molecular formula C30H34F3N7O9 B10825414 Z-Gly-Gly-Arg-AMC TFA

Z-Gly-Gly-Arg-AMC TFA

Cat. No.: B10825414
M. Wt: 693.6 g/mol
InChI Key: QQWZJVUPLLCANW-BOXHHOBZSA-N
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Description

It is widely used in scientific research to assess thrombin generation in platelet-rich plasma and platelet-poor plasma . This compound is particularly valuable in the study of blood coagulation and related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Arg-AMC TFA typically involves the coupling of Z-Gly-Gly-Arg with 7-amido-4-methylcoumarin (AMC) in the presence of trifluoroacetic acid (TFA). The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Arg-AMC TFA primarily undergoes hydrolysis reactions catalyzed by thrombin. This hydrolysis results in the release of the fluorescent AMC moiety, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH. Thrombin is the primary reagent used to catalyze the reaction, and the conditions are optimized to ensure maximum fluorescence emission from the AMC moiety .

Major Products Formed

The major product formed from the hydrolysis of this compound is the free AMC moiety, which exhibits strong fluorescence. This fluorescence is used as a readout to measure thrombin activity in various biological samples .

Mechanism of Action

Z-Gly-Gly-Arg-AMC TFA functions as a fluorogenic substrate for thrombin. Upon cleavage by thrombin, the AMC moiety is released, resulting in fluorescence emission. This fluorescence can be measured to quantify thrombin activity. The molecular target of this compound is thrombin, and the pathway involved is the hydrolysis of the peptide bond between the arginine and AMC moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-Gly-Arg-AMC TFA is unique due to its high specificity for thrombin and its ability to provide a quantitative readout of thrombin activity through fluorescence. This makes it an invaluable tool in both basic research and clinical diagnostics .

Properties

Molecular Formula

C30H34F3N7O9

Molecular Weight

693.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H33N7O7.C2HF3O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;3-2(4,5)1(6)7/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);(H,6,7)/t21-;/m0./s1

InChI Key

QQWZJVUPLLCANW-BOXHHOBZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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